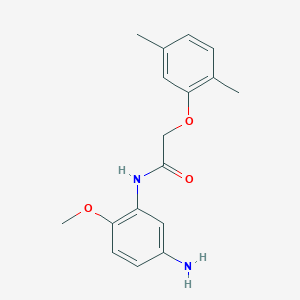

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Description

Overview of N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

This compound is an organic compound with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 grams per mole. The compound belongs to the broader classification of phenoxy acetamide derivatives, which are characterized by the presence of a phenoxy group linked to an acetamide moiety through an ether bond. The systematic name reflects the precise positioning of functional groups on the aromatic rings, with an amino group at the 5-position and a methoxy group at the 2-position of one phenyl ring, while the other phenyl ring contains two methyl substituents at the 2- and 5-positions.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as O=C(NC1=CC(N)=CC=C1OC)COC2=CC(C)=CC=C2C, which provides a clear indication of the connectivity between atoms within the molecule. The compound possesses an exact mass of 300.14739 atomic mass units, as determined through high-resolution mass spectrometry techniques. The three-dimensional arrangement of atoms in this molecule creates specific steric and electronic properties that contribute to its unique chemical behavior and potential biological activities.

Current analytical data indicates that the compound can be synthesized with high purity levels, typically achieving 97% purity in commercial preparations. The Material Data Safety Sheet number MFCD09997176 has been assigned to this compound for regulatory and safety documentation purposes. Chemical suppliers and research institutions have classified this compound as a pharmaceutical intermediate, suggesting its utility in the synthesis of more complex therapeutic molecules.

Historical Context and Discovery

The development and characterization of this compound must be understood within the broader historical context of phenoxy acetamide research. The phenoxy acetic acid derivatives, from which acetamide compounds are derived, have been subjects of scientific investigation for several decades due to their diverse biological activities and synthetic utility. The foundational work on phenoxy acetic acid compounds established the synthetic pathways that later enabled the preparation of more complex derivatives such as the current compound of interest.

Research into phenoxy acetamide derivatives gained significant momentum as scientists recognized the potential for structural modifications to enhance biological activity and selectivity. The incorporation of amino and methoxy substituents on the phenyl rings represents a strategic approach to modulating the electronic and steric properties of the parent phenoxy acetamide scaffold. These modifications were guided by structure-activity relationship studies that demonstrated the importance of specific substitution patterns for achieving desired pharmacological properties.

The specific compound this compound appears to have emerged from systematic investigations into aryl acetamide derivatives, particularly those designed for phenotypic screening applications. Contemporary research has shown that similar compounds in this structural class have been evaluated for their potential therapeutic applications, including anti-parasitic activities against organisms such as Cryptosporidium. The historical development of this compound reflects the evolution of medicinal chemistry approaches from simple structural modifications to more sophisticated design strategies based on molecular recognition principles.

Significance in Contemporary Chemical Research

This compound holds considerable significance in contemporary chemical research due to its unique structural features and potential applications across multiple domains of investigation. The compound serves as a representative example of the phenoxy acetamide class, which has garnered attention for diverse biological activities including anti-convulsant, analgesic, anti-bacterial, anti-inflammatory, anti-cancer, and anti-fungal properties. The specific substitution pattern present in this molecule provides researchers with opportunities to explore structure-activity relationships and develop improved therapeutic candidates.

Current research methodologies have demonstrated that phenoxy acetamide derivatives can be synthesized through efficient coupling reactions using various reagents and reaction conditions. The synthesis typically involves the condensation of phenoxy acetic acid derivatives with amino-containing aromatic compounds in the presence of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate and lutidine in dry dichloromethane. These synthetic approaches enable researchers to prepare libraries of related compounds for systematic biological evaluation and optimization studies.

The significance of this compound in contemporary research is further enhanced by its classification as a pharmaceutical intermediate. This designation indicates that the compound serves as a building block for the synthesis of more complex therapeutic molecules, potentially contributing to the development of new drug candidates. Research groups have demonstrated that structural modifications of phenoxy acetamide scaffolds can lead to compounds with enhanced potency and selectivity profiles, making this class of molecules particularly attractive for medicinal chemistry applications.

Scope and Objectives of the Review

The scope of this comprehensive review encompasses a detailed examination of this compound from multiple chemical perspectives, focusing on its structural characteristics, synthetic accessibility, and potential applications in pharmaceutical research. The primary objective is to provide a thorough analysis of the available chemical data for this compound while placing it within the broader context of phenoxy acetamide research and development.

This review aims to consolidate information from diverse sources to present a unified understanding of the compound's chemical properties and research significance. The analysis includes examination of molecular structural data, comparison with related compounds in the phenoxy acetamide class, and discussion of synthetic methodologies that have been employed for similar molecular frameworks. The review seeks to identify key structural features that contribute to the compound's unique properties and potential biological activities.

A secondary objective involves evaluating the current state of research on phenoxy acetamide derivatives to understand how this compound fits within existing knowledge frameworks. This includes analysis of structure-activity relationship studies that have been conducted on related compounds and identification of research gaps that may warrant future investigation. The review also aims to highlight the synthetic strategies that have proven most effective for preparing compounds of this structural class.

The scope deliberately excludes detailed discussion of biological testing protocols, toxicological assessments, and therapeutic applications that would require regulatory approval. Instead, the focus remains on the fundamental chemical characteristics and research utility of the compound. The review methodology involves systematic analysis of available chemical databases, research publications, and commercial supplier information to ensure comprehensive coverage of relevant chemical data while maintaining strict adherence to the predetermined scope limitations.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-4-5-12(2)16(8-11)22-10-17(20)19-14-9-13(18)6-7-15(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVRPSXASFFEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₀N₂O₃

- Molecular Weight : 300.36 g/mol

- CAS Number : 1020054-64-1

The compound features an amine functional group and an acetamide structure, which contribute to its biological activity. The presence of a methoxy group and a dimethylphenoxy moiety enhances its lipophilicity, potentially influencing its interactions within biological systems .

Biological Activity Overview

This compound has demonstrated various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects, making it a candidate for further exploration in infection control.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in cell models, suggesting that this compound could also provide protection against neurodegeneration .

The mechanism through which this compound exerts its effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance.

- Receptor Modulation : It may interact with receptors related to pain modulation and neuroprotection, impacting signaling pathways involved in these processes .

Case Studies

- Neuroprotection in PC12 Cells :

-

Antimicrobial Activity :

- A comparative analysis of various acetamides showed that compounds with similar structures had notable antimicrobial activity against several bacterial strains. This positions this compound as a potential candidate for further antimicrobial research.

Data Table of Biological Activities

Scientific Research Applications

Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is utilized as a building block in organic synthesis. Its unique structure enables the formation of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.

Types of Reactions :

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : Can be reduced to form corresponding amines or alcohols.

- Substitution : Methoxy and dimethylphenoxy groups can be replaced with other functional groups under specific conditions.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : In vitro studies have shown effectiveness against several bacterial strains. For example, it demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 3.12 to 50 µg/mL against both Gram-positive and Gram-negative bacteria as well as Candida species.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 3.12 - 50 | Gram-positive and Gram-negative bacteria, Candida species |

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Medicine

Given its diverse biological activities, this compound is being investigated as a lead compound for drug development.

- Neuroprotective Activity : Studies have evaluated its ability to protect neuronal cells from oxidative stress and excitotoxicity. For instance, it exhibited protective effects in PC12 cells against sodium nitroprusside-induced damage.

Case Studies

- Antimicrobial Studies : Various studies have demonstrated the antimicrobial properties of this compound against multiple bacterial strains. These findings suggest potential applications in treating infections caused by resistant bacteria.

- Inflammation Models : Research involving animal models of inflammation has shown that this compound can significantly reduce markers of inflammation, indicating its potential use in treating inflammatory diseases.

- Neuroprotection Research : Investigations into neuroprotective effects have highlighted its ability to mitigate oxidative damage in neuronal cells, suggesting applications in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS: 433963-39-4)

- Molecular Formula: C₁₅H₁₁Cl₄NO₂

- Molecular Weight : 379.07 g/mol

- Key Differences: Replaces the amino and methoxy groups with chloro and methyl substituents. The increased halogenation likely enhances lipophilicity and environmental persistence compared to the target compound.

BAS 505 [N-Methyl-(E)-2-methoxyamino-2-(2-((2,5-dimethylphenoxy)methyl)phenyl)acetamide]

- Molecular Formula: Not explicitly stated, but structural complexity includes a methyl group, methoxyamino substituent, and (E)-configuration .

- Sorption Behavior: Follows the Freundlich model (S = 4.89 C^0.961), indicating moderate soil adsorption . This contrasts with the target compound, which may exhibit different environmental mobility due to its polar amino group.

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide (CID 806528)

- Molecular Formula: C₁₇H₁₉NO₂

- Key Differences: Lacks the amino group and features a 4-methylphenyl group instead of 5-amino-2-methoxyphenyl. This reduces polarity and may alter pharmacokinetic properties .

Structural Analogues in Pharmaceutical Contexts

- TSPO Ligands (e.g., [¹²⁵I]desfluoro-DAA1106): Feature iodo and methoxy groups, enabling high specificity in neuroimaging for Alzheimer’s disease . The target compound’s amino group could modulate binding kinetics if repurposed for similar applications.

- Acetamide Derivatives in Pharmacopeia (): Include hydroxy, formamido, and benzyl groups (e.g., compound g). These substituents enhance metabolic stability but may reduce solubility compared to the target compound’s amino-methoxy system .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, and how do reaction parameters influence yield? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Intermediate Preparation : React 5-amino-2-methoxyphenol with chloroacetyl chloride to form the acetamide backbone.

- Phenoxy Group Introduction : Couple the intermediate with 2,5-dimethylphenol using a base (e.g., K₂CO₃) in DMF under reflux .

- Critical Parameters : Solvent polarity (DMF enhances reactivity), stoichiometric ratios (1.5:1 molar excess of phenoxy precursor), and reaction time (monitored via TLC) are critical for yields >70% .

Structural Characterization

Q: Which spectroscopic and analytical methods validate the molecular structure of this compound? A: Confirmation requires a multi-technique approach:

- IR Spectroscopy : Identify amide C=O (~1667 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm) and dimethylphenoxy (δ ~6.9–7.5 ppm) protons .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 430.2 [M+1]) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 53.1% vs. 54.21%) .

Biological Activity Screening

Q: How to design experiments assessing its pharmacological potential? A: Use tiered screening:

- In Vitro Assays : Test enzyme/receptor binding (e.g., kinase inhibition) at varying concentrations (1–100 µM) .

- In Vivo Models : Evaluate hypoglycemic activity in rodents (e.g., Wistar mice) via glucose tolerance tests, comparing dose-dependent effects (10–50 mg/kg) .

- Control Groups : Include structurally similar analogs (e.g., 4-chlorophenoxy derivatives) to isolate substituent effects .

Advanced Synthesis Optimization

Q: How can computational methods improve synthesis efficiency? A: Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction Path Search : Simulate transition states to identify energy barriers, optimizing solvent/base combinations .

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst) .

- Feedback Loops : Use experimental yields to refine computational parameters iteratively .

Crystallography and Conformational Analysis

Q: How does crystallographic data inform molecular interactions? A: X-ray diffraction reveals:

- Packing Arrangements : Orthorhombic crystal systems (e.g., space group P212121) with Z=4 molecules per unit cell .

- Hydrogen Bonding : Analyze NH···O interactions between acetamide and methoxy groups (bond lengths ~2.8–3.0 Å) .

- Torsional Angles : Assess flexibility of the phenoxy-acetamide linkage (angles ~120–130°) to predict bioavailability .

Structure-Activity Relationship (SAR) Studies

Q: How to determine the role of substituents (e.g., methoxy, dimethylphenoxy) in bioactivity? A: Use systematic SAR approaches:

- Analog Synthesis : Replace 2,5-dimethylphenoxy with 4-chloro or unsubstituted phenoxy groups .

- Bioassay Comparison : Test analogs in parallel (e.g., IC₅₀ values for enzyme inhibition) .

- 3D-QSAR Modeling : Correlate substituent electronic/steric properties (Hammett σ, molar refractivity) with activity trends .

Resolving Contradictory Bioactivity Data

Q: How to address discrepancies in reported pharmacological effects? A: Apply rigorous validation:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

- Receptor Binding Assays : Use radiolabeled ligands to quantify affinity (Kd values) .

- Meta-Analysis : Compare data across studies, adjusting for variables like cell line differences or solvent effects .

Safety and Preclinical Toxicity Assessment

Q: What protocols ensure safe handling and evaluate toxicity? A: Follow OECD guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.